molecular formula C16H20N2O B14162864 2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone CAS No. 309270-68-6

2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone

Cat. No.: B14162864
CAS No.: 309270-68-6
M. Wt: 256.34 g/mol
InChI Key: CNGAYVPJEJCGHK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone is a synthetic compound that belongs to the class of pyridoindole derivatives. These compounds are known for their diverse biological activities, including anti-tumor properties . The structure of this compound includes a pyridoindole core, which is a fused bicyclic system containing both pyridine and indole rings.

Preparation Methods

The synthesis of 2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone involves several steps. . The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its anti-tumor activity, showing moderate to excellent antiproliferative effects against various cancer cell lines

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone involves its interaction with molecular targets such as enzymes and receptors involved in cell proliferation and apoptosis . Molecular docking studies have shown that this compound can bind to the active sites of certain enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its action include the inhibition of DNA synthesis and the induction of cell cycle arrest.

Comparison with Similar Compounds

2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone can be compared with other pyridoindole derivatives, such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . While these compounds share a similar core structure, the introduction of different substituents can significantly alter their biological activity and chemical properties. The unique combination of the dimethyl and propanone groups in this compound contributes to its distinct pharmacological profile.

Properties

CAS No.

309270-68-6

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

2,2-dimethyl-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one

InChI

InChI=1S/C16H20N2O/c1-16(2,3)15(19)18-9-8-14-12(10-18)11-6-4-5-7-13(11)17-14/h4-7,17H,8-10H2,1-3H3

InChI Key

CNGAYVPJEJCGHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C(C1)C3=CC=CC=C3N2

Origin of Product

United States

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